molecular formula C18H24N2O4S3 B2543045 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine CAS No. 875158-73-9

2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine

Cat. No.: B2543045
CAS No.: 875158-73-9
M. Wt: 428.58
InChI Key: ZPAFZCRZMRTBGW-UHFFFAOYSA-N
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Description

2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine is a complex organic compound that features a thiazole ring substituted with cyclohexylsulfonyl and tosyl groups

Preparation Methods

The synthesis of 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine typically involves multi-step organic reactions. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the cyclohexylsulfonyl and tosyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole ring or the sulfonyl groups, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and tosyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiazole ring provides structural stability and specificity, allowing for selective binding to target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(cyclohexylsulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine include other thiazole derivatives with sulfonyl and tosyl substitutions These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

2-cyclohexylsulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S3/c1-13-9-11-15(12-10-13)26(21,22)16-17(20(2)3)25-18(19-16)27(23,24)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFZCRZMRTBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3CCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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